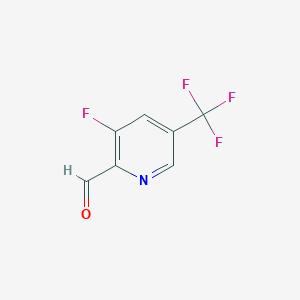

3-Fluoro-5-(trifluoromethyl)picolinaldehyde

Description

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMYIIVJQJETLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856448 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227499-98-0 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)picolinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the picolinaldehyde scaffold imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1] The trifluoromethyl group, with its strong electron-withdrawing nature, can enhance a molecule's metabolic stability, membrane permeability, and overall biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into larger molecular frameworks.

| Property | Value | Source |

| CAS Number | 1227499-98-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₃F₄NO | --INVALID-LINK-- |

| Molecular Weight | 193.1 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under an inert atmosphere | --INVALID-LINK-- |

Synthesis of this compound

A general and widely applicable method for the preparation of picolinaldehydes is the oxidation of the corresponding picolyl alcohol. This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent like dichloromethane (DCM).

Experimental Protocol: Oxidation of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

This protocol is a representative example based on common organic synthesis techniques for the oxidation of alcohols to aldehydes.

Materials:

-

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (anhydrous)

-

Celite or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add an excess of activated manganese dioxide (typically 5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be purified further by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimental spectra for this specific compound are not widely published, data from closely related analogs can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm. The chemical shifts and coupling patterns of the two aromatic protons will be influenced by the fluorine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group will be the most downfield signal. The carbons attached to fluorine and the trifluoromethyl group will show characteristic couplings (J-C-F). Analysis of these coupling constants can aid in the unambiguous assignment of the signals.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.[3] The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the fluorine atom directly attached to the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group is anticipated to be around -63 ppm relative to CFCl₃.[4]

Data for the closely related compound 5-(Trifluoromethyl)picolinaldehyde (without the 3-fluoro substituent) shows the following NMR data, which can be used as a reference:[4]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -68.3 (s, 3F)

-

¹³C NMR (101 MHz, CDCl₃): δ 189.3 (s), 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1700-1730 cm⁻¹. C-F stretching vibrations will also be present.

The IR spectrum of the analogous compound 3-Fluoro-5-(trifluoromethyl)benzaldehyde is available in the NIST WebBook and can serve as a useful comparison.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) for the protonated molecule [M+H]⁺ should be consistent with the calculated exact mass.

For the related 5-(Trifluoromethyl)picolinaldehyde, the HRMS (EI) calculated for C₇H₄F₃NO is 175.0245, with a found value of 175.0246.[4]

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. Common reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Oxidation: Oxidation to the corresponding carboxylic acid.

-

Reduction: Reduction to the primary alcohol.

Caption: Reactivity of the aldehyde group in this compound.

Applications in Medicinal Chemistry

The unique combination of fluorine and trifluoromethyl substituents on a reactive picolinaldehyde core makes this compound a highly attractive building block in drug discovery. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[5] The fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable interactions with biological targets. This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with the hazard statement H302 (Harmful if swallowed). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic and metabolic properties, derived from the fluorine and trifluoromethyl substituents, make it an important tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectroscopic features, and potential applications, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]

Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde, a key building block in modern medicinal and agricultural chemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the fluorine substituent modulates the pKa and binding interactions of the pyridine core, making this scaffold highly valuable for the development of novel bioactive molecules.[1] This document explores two primary synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering field-proven insights into optimizing these transformations for research and development applications.

Strategic Overview: Retrosynthetic Analysis

A logical approach to any complex synthesis begins with a retrosynthetic analysis to identify key intermediates and strategic bond disconnections. For this compound, two primary routes emerge from this analysis, centered on the formation of the C2-aldehyde functionality.

-

Route A: The Oxidation Pathway. This strategy involves the late-stage oxidation of a precursor primary alcohol, (3-fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol. This is a classic and reliable transformation, contingent on the successful synthesis of the requisite alcohol intermediate.

-

Route B: The Direct Formylation Pathway. This more convergent approach targets the direct installation of the aldehyde group onto the 3-fluoro-5-(trifluoromethyl)pyridine core via a C-H functionalization reaction, typically involving directed ortho-metalation.

References

3-Fluoro-5-(trifluoromethyl)picolinaldehyde structural analogues

An In-depth Technical Guide to the Synthesis and Application of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde Structural Analogues

Abstract

The this compound scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and serve as a versatile synthetic platform.[1][2] The strategic incorporation of a fluorine atom and a trifluoromethyl (CF₃) group profoundly modulates the physicochemical and pharmacokinetic properties of drug candidates.[3] Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the trifluoromethyl group is a powerful bioisostere for modulating lipophilicity and electronic character.[4][5] This technical guide provides an in-depth exploration of this scaffold, offering a rationale-driven approach to the design, synthesis, and evaluation of its structural analogues for researchers in drug discovery.

The Strategic Value of the Core Scaffold

The utility of the this compound core lies in the synergistic interplay of its three key components:

-

The Pyridine Ring: As a six-membered aromatic heterocycle, the nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets like enzymes and receptors.[1][6] Its flat, aromatic nature allows it to participate in π-stacking interactions, and its electronic properties can be readily tuned by substituents.

-

The Fluorine Atom (C3 Position): Fluorine's high electronegativity and small van der Waals radius (intermediate between hydrogen and a hydroxyl group) make it a unique tool in drug design.[7] When substituted for hydrogen, it can block metabolic oxidation at that position, increase binding affinity through localized electronic interactions, and modulate the pKa of nearby functional groups.[7][8]

-

The Trifluoromethyl Group (C5 Position): The CF₃ group is a lipophilic, metabolically stable moiety with strong electron-withdrawing properties.[5] It is frequently employed as a bioisostere for groups like methyl, ethyl, and even nitro, offering a way to enhance potency and improve pharmacokinetic profiles by increasing membrane permeability and resisting metabolic degradation.[9][10]

The aldehyde functionality at the C2 position serves as a versatile synthetic handle, allowing for the construction of a vast library of analogues through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases and other derivatives.[11]

Design Strategy: Bioisosteric Principles in Analogue Development

The design of potent and selective drug candidates often relies on the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity while improving other properties.[8] The fluorine and trifluoromethyl groups are premier tools for this strategy.

Caption: Bioisosteric modification strategy for the core scaffold.

A primary strategy involves modifying the aldehyde to explore interactions with a target's binding pocket. A secondary approach involves replacing the fluorine or trifluoromethyl groups to fine-tune physicochemical properties, as summarized in the table below.

Table 1: Physicochemical Properties of Key Bioisosteres

| Group | van der Waals Radius (Å) | Hansch Lipophilicity (π) | Electronic Effect | Key Role in Drug Design |

|---|---|---|---|---|

| -H | 1.20 | 0.00 | Neutral | Baseline comparator |

| -F | 1.47 | +0.14 | Strong Electron Withdrawing | Metabolic shield, pKa modulation, H-bond acceptor[12] |

| -CH₃ | 2.00 | +0.56 | Weak Electron Donating | Fills hydrophobic pockets |

| -CF₃ | 2.44 | +0.88 | Strong Electron Withdrawing | Increases lipophilicity, metabolic stability, binding affinity[5] |

Synthetic Pathways to Structural Analogues

A robust synthetic strategy for generating a library of analogues starts with a versatile, late-stage intermediate. 5-Bromo-3-(trifluoromethyl)picolinaldehyde is an ideal precursor, allowing for diversification at the 5-position via cross-coupling reactions before subsequent modification of the aldehyde.[13]

Caption: General synthetic workflow for analogue library generation.

This workflow enables the systematic exploration of structure-activity relationships by first varying the substituent at the 5-position (aryl, heteroaryl) and then introducing a second vector of diversity via the aldehyde.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

While specific SAR data for this exact class of compounds is target-dependent, we can extrapolate from general principles observed in related heterocyclic scaffolds.[14][15][16] The following table presents a hypothetical SAR analysis for a kinase inhibitor program to illustrate the investigative logic.

Table 2: Illustrative SAR Data for Hypothetical Kinase Target

| Analogue ID | R¹ (from Aldehyde) | R⁵ (from Coupling) | IC₅₀ (µM) | Scientist's Notes |

|---|---|---|---|---|

| REF-01 | -CHO | -Br | >50 | Starting intermediate, inactive. |

| ANA-01 | -CH₂-NH-(cyclopropyl) | -Phenyl | 2.5 | Phenyl group occupies hydrophobic pocket. Cyclopropylamine provides good ligand efficiency. |

| ANA-02 | -CH₂-NH-(cyclopropyl) | -4-Methoxyphenyl | 0.8 | Electron-donating group at para position enhances activity, possibly via H-bonding. |

| ANA-03 | -CH₂-NH-(cyclopropyl) | -3-Chlorophenyl | 5.1 | Electron-withdrawing group at meta position is poorly tolerated. |

| ANA-04 | -CH₂-NH-(morpholine) | -4-Methoxyphenyl | 0.2 | Morpholine ring likely engages with a polar residue in the solvent-exposed region, significantly boosting potency. |

| ANA-05 | -CH₂-NH-(tert-butyl) | -4-Methoxyphenyl | 15.0 | Large, sterically hindered amine reduces binding affinity, likely due to steric clash.[16] |

Caption: Visual summary of hypothetical SAR trends.

This analysis suggests that for this hypothetical target, the R⁵ position benefits from electron-donating para-substituents, while the R¹ position requires small, polar groups to maximize potency.

Key Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key transformations in the synthesis of an analogue library.

Protocol 1: Suzuki-Miyaura Cross-Coupling for R⁵ Diversification

-

Objective: To synthesize 5-(4-methoxyphenyl)-3-(trifluoromethyl)picolinaldehyde (Analogue of intermediate ANA-02).

-

Materials:

-

5-Bromo-3-(trifluoromethyl)picolinaldehyde (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

-

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-3-(trifluoromethyl)picolinaldehyde, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.

-

Add the catalyst, Pd(PPh₃)₄, to the flask.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Causality and Rationale:

-

Inert Atmosphere: Prevents oxidation of the Pd(0) catalyst, which is essential for the catalytic cycle.

-

Anhydrous Solvents/Reagents: While the reaction requires water, using anhydrous organic solvent and base prevents unwanted side reactions and ensures consistency.

-

Degassed Water: Removes dissolved oxygen, which can also deactivate the catalyst.

-

Base (K₂CO₃): Essential for the transmetalation step of the Suzuki catalytic cycle.

-

Protocol 2: Reductive Amination for R¹ Derivatization

-

Objective: To synthesize N-((5-(4-methoxyphenyl)-3-(trifluoromethyl)pyridin-2-yl)methyl)morpholine (Analogue ANA-04).

-

Materials:

-

5-(4-Methoxyphenyl)-3-(trifluoromethyl)picolinaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

-

Dichloromethane (DCM), anhydrous (or 1,2-Dichloroethane)

-

Acetic acid (catalytic, ~0.1 equiv)

-

-

Methodology:

-

Dissolve the aldehyde starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add morpholine, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

-

-

Causality and Rationale:

-

NaBH(OAc)₃: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like NaBH₄, preventing side reactions with the aldehyde.

-

Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is the species that is reduced by the hydride.

-

Anhydrous Conditions: Prevents hydrolysis of the iminium intermediate and quenching of the reducing agent.

-

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its strategic combination of a versatile pyridine core, a metabolically robust fluorine atom, and a lipophilic trifluoromethyl group provides medicinal chemists with multiple avenues to optimize potency, selectivity, and pharmacokinetic properties. The synthetic strategies outlined herein offer a clear and adaptable roadmap for creating diverse chemical libraries. Future work should focus on applying these analogues in high-throughput screening against various target classes, such as kinases, proteases, and GPCRs, to unlock their full therapeutic potential.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. jelsciences.com [jelsciences.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity.[1] Among these, trifluoromethylpyridines represent a key structural motif in a variety of agrochemical and pharmaceutical agents.[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a specific member of this class: 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (CAS No. 1227499-98-0).[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. The methodologies and interpretations presented herein are designed to serve as a practical reference for the synthesis, identification, and quality control of this compound and related compounds.

Molecular Structure and Properties

-

IUPAC Name: 3-fluoro-5-(trifluoromethyl)-2-pyridinecarbaldehyde

-

Molecular Formula: C₇H₃F₄NO[2]

-

Molecular Weight: 193.1 g/mol [2]

-

Physical Form: Liquid

| Property | Value | Source |

| CAS Number | 1227499-98-0 | [2][3] |

| Molecular Formula | C₇H₃F₄NO | [2] |

| Molecular Weight | 193.1 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved and the solution is homogenous.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 1227499-98-0|this compound|BLD Pharm [bldpharm.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. colorado.edu [colorado.edu]

The Strategic Incorporation of Fluorine in Picolinaldehyde Derivatives: A Guide to Enhancing Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide delves into the critical role of fluorine in enhancing the biological activity of picolinaldehyde derivatives, a versatile class of compounds with demonstrated therapeutic potential. By exploring the fundamental physicochemical alterations induced by fluorination, this document provides a comprehensive overview of how this strategic modification can lead to improved metabolic stability, enhanced target binding, and novel mechanisms of action. This guide will serve as an in-depth resource for researchers and drug development professionals, offering insights into the rational design, synthesis, and evaluation of fluorinated picolinaldehyde derivatives for the next generation of therapeutics.

Introduction: The Picolinaldehyde Scaffold and the Fluorine Advantage

Picolinaldehyde, or pyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse array of pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5] The pyridine ring, a common motif in many FDA-approved drugs, provides a polar and ionizable aromatic system that can enhance solubility and bioavailability.[6]

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties.[7][8] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's bioactivity.[7] When introduced into the picolinaldehyde scaffold, fluorine can bring about a cascade of beneficial changes, transforming a promising lead compound into a viable drug candidate.

This guide will explore the multifaceted role of fluorine in modulating the bioactivity of picolinaldehyde derivatives, with a particular focus on the underlying mechanisms and practical applications in drug design.

The Physicochemical Impact of Fluorine on Picolinaldehyde Derivatives

The introduction of fluorine into the picolinaldehyde ring system can significantly alter its fundamental physicochemical properties. These modifications are the primary drivers behind the observed enhancements in biological activity.

Modulation of Electronic Properties and pKa

Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the electronic distribution within the picolinaldehyde molecule. This inductive effect can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, thereby altering the ionization state of the molecule at physiological pH. This modulation of basicity can have profound effects on drug-target interactions, membrane permeability, and overall pharmacokinetic profile.[7]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By replacing a metabolically labile C-H bond with a C-F bond at a susceptible position on the picolinaldehyde ring, medicinal chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[7]

Alteration of Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Strategic fluorination can enhance a picolinaldehyde derivative's ability to cross cellular membranes and reach its intracellular target.[7]

Influence on Conformation and Binding Affinity

Fluorine substitution can also influence the conformational preferences of a molecule. This can lead to a more favorable orientation for binding to the active site of a target protein, thereby increasing binding affinity and potency. In some cases, fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, further stabilizing the drug-target complex.[9]

Fluorine's Role in the Bioactivity of Picolinaldehyde Thiosemicarbazones

Picolinaldehyde thiosemicarbazones are a prominent class of derivatives that have been extensively studied for their biological activities, particularly their anticancer and antimicrobial properties.[3][10] The introduction of fluorine into this scaffold has been shown to significantly enhance their therapeutic potential.

Anticancer Activity

Fluorinated picolinaldehyde thiosemicarbazones and their metal complexes have demonstrated potent anticancer activity against various cancer cell lines.[11][12] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[12] Fluorine substitution can enhance the cytotoxicity of these compounds, potentially by increasing their cellular uptake and stability, and by modulating their interaction with intracellular targets.[13]

For instance, studies on fluorinated lepidiline analogues, which are imidazolium salts derived from fluorinated benzylamines, have shown that the introduction of fluorine, trifluoromethyl, or trifluoromethoxy groups amplifies their cytotoxic properties.[2][13]

Experimental Protocol: Synthesis of a Fluorinated Picolinaldehyde Thiosemicarbazone

This protocol describes a general method for the synthesis of a fluorinated picolinaldehyde thiosemicarbazone via a condensation reaction.

Objective: To synthesize a fluorinated picolinaldehyde thiosemicarbazone derivative.

Materials:

-

Fluorinated picolinaldehyde (e.g., 6-Chloro-3-fluoropicolinaldehyde)

-

Thiosemicarbazide or a substituted thiosemicarbazide

-

Ethanol

-

Catalytic amount of a weak acid (e.g., acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the fluorinated picolinaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the thiosemicarbazide or substituted thiosemicarbazide (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated to induce crystallization.

-

Wash the collected solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[14]

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of fluorinated picolinaldehyde thiosemicarbazones.

Antimicrobial Activity

Fluorinated picolinaldehyde derivatives have also shown promise as antimicrobial agents.[4][15] The introduction of fluorine can enhance the antibacterial and antifungal activity of these compounds. For example, a study on pyridine derivatives containing an imidazo[2,1-b][7][11][16]thiadiazole moiety found that a 4-fluoro substituted compound exhibited the highest antibacterial activity, even surpassing the positive control.[4] The enhanced activity is likely due to the favorable physicochemical properties conferred by the fluorine atom, leading to better penetration of microbial cell walls and inhibition of essential enzymes.

Fluorinated Picolinaldehyde Derivatives as Enzyme Inhibitors

The ability of fluorine to modulate electronic properties and stabilize certain conformations makes it a valuable tool in the design of enzyme inhibitors.[17][18][19] Fluorinated picolinaldehyde derivatives have been investigated as inhibitors of various enzymes implicated in disease.

For instance, the electron-withdrawing nature of fluorine can be exploited to design mechanism-based inhibitors. These compounds are chemically inert until they are processed by the target enzyme, at which point they are converted into a reactive species that covalently modifies and inactivates the enzyme.[18] The unique properties of fluorine can be harnessed to create potent and selective enzyme inhibitors with therapeutic potential.

Data Presentation: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Derivatives

To illustrate the impact of fluorination, the following table summarizes hypothetical comparative bioactivity data for a picolinaldehyde derivative and its fluorinated analog.

| Compound | Fluorine Substitution | Target | IC₅₀ (µM) | Metabolic Stability (t₁/₂ in microsomes, min) |

| Pico-Parent | None | Cancer Cell Line A | 15.2 | 25 |

| Fluoro-Pico | 4-Fluoro | Cancer Cell Line A | 2.8 | 95 |

| Pico-Parent | None | Bacterial Strain B | 32.5 | - |

| Fluoro-Pico | 4-Fluoro | Bacterial Strain B | 8.1 | - |

This table is for illustrative purposes and does not represent actual experimental data.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of fluorinated picolinaldehyde derivatives on cancer cell lines.[20][21]

Objective: To determine the in vitro anticancer activity of a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the picolinaldehyde scaffold is a powerful and versatile strategy for enhancing the bioactivity of its derivatives. By judiciously manipulating the physicochemical properties of these molecules, researchers can develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The insights provided in this guide highlight the importance of a rational, mechanism-based approach to the design of fluorinated picolinaldehyde derivatives. Future research in this area will likely focus on the development of novel fluorination methodologies, the exploration of new biological targets, and the use of computational tools to predict the effects of fluorination with greater accuracy. The continued exploration of fluorinated picolinaldehyde derivatives holds great promise for the discovery of the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, structural characterization and biological activity of p-fluorobenzaldehyde thiosemicarbazones and of a nickel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a zinc(II) 2-pyridinecarboxaldehyde thiosemicarbazone complex with remarkable antitumor and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these substitutions—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are invaluable tools for the medicinal chemist. Among the myriad of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)picolinaldehyde has emerged as a particularly versatile and powerful synthon. This guide provides a comprehensive technical overview of its core attributes, synthesis, reactivity, and its application as a key intermediate in the synthesis of complex, biologically active molecules. We will delve into the causality behind its utility, providing field-proven insights and detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.

Introduction: The Fluorinated Pyridine Motif - A Privileged Scaffold

The pyridine ring is a ubiquitous feature in a vast number of approved pharmaceutical agents, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic placement of fluorine and trifluoromethyl (CF3) groups on this heterocyclic core dramatically amplifies its utility in medicinal chemistry.[3][4][5]

-

Fluorine's Impact: A single fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly alter a molecule's pKa, conformation, and metabolic fate. It can block sites of oxidative metabolism, thereby increasing a drug's half-life, and enhance binding affinity through favorable electrostatic interactions.[6]

-

The Trifluoromethyl Advantage: The trifluoromethyl group is a strongly electron-withdrawing moiety that significantly increases a molecule's lipophilicity and metabolic stability.[5] Its introduction is a well-established strategy for improving membrane permeability and overall pharmacokinetic profiles.[4]

This compound combines these powerful features into a single, reactive building block. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 1227499-98-0 | [7] |

| Molecular Formula | C₇H₃F₄NO | [7] |

| Molecular Weight | 193.1 g/mol | [7] |

| Appearance | Liquid | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | [7] |

Handling and Storage: Due to its reactivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. Storage at refrigerated temperatures (2-8°C) is recommended to maintain its stability and purity over time.[7]

Synthesis of this compound

-

Halogen Exchange and Fluorination: Starting from a readily available picoline derivative, such as 3-methylpyridine, a series of halogenation and fluorine exchange reactions can be used to introduce the trifluoromethyl group. This often involves high-temperature, vapor-phase reactions.[8]

-

Introduction of the Fluoro Group: The fluorine atom at the 3-position can be introduced via methods such as a Balz-Schiemann reaction on an appropriate aminopyridine precursor.

-

Formation of the Aldehyde: The aldehyde functionality can be installed through the oxidation of a corresponding primary alcohol, which in turn can be generated from a methyl group or by other functional group manipulations.

The following diagram illustrates a conceptual synthetic workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Key Transformations in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its aldehyde group, which allows for the construction of a wide range of molecular architectures. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

Reductive Amination: A Gateway to Amine Scaffolds

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[3][10] The reaction of this compound with a primary or secondary amine forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding amine.

Caption: Workflow for the synthesis of substituted amines via reductive amination.

Exemplary Protocol: Synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine

This protocol describes the synthesis of the primary amine derivative, a versatile intermediate for further elaboration.

Materials:

-

This compound

-

Ammonia (e.g., as a solution in an organic solvent)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add a solution of ammonia (excess) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine.

Wittig Reaction: Formation of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[11] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. This reaction is particularly useful for introducing vinyl groups or other unsaturated moieties.[12]

Exemplary Protocol: General Procedure for a Wittig Reaction

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or other suitable ethereal solvent

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0°C or lower and add the strong base dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

-

Cool the resulting ylide solution to a low temperature (e.g., -78°C) and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the desired alkene.

Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[11][13] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive targets for therapeutic intervention. Several small-molecule JAK inhibitors have been developed and approved for clinical use.[13]

While a direct and explicit synthesis of a named JAK inhibitor starting from this compound is not detailed in the available literature, its structural motifs are present in known JAK inhibitors. The synthesis of analogs and novel chemical entities targeting JAKs represents a logical and high-value application for this building block. The (3-fluoro-5-(trifluoromethyl)pyridin-2-yl)methylamine scaffold, readily accessible from the aldehyde, is a key component in the design of many kinase inhibitors, where it can serve as a crucial pharmacophore for interaction with the hinge region of the kinase active site.

The following diagram illustrates how this building block could be incorporated into a hypothetical JAK inhibitor scaffold:

Caption: A plausible synthetic route to a hypothetical JAK inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a reactive aldehyde handle and the beneficial physicochemical properties imparted by the fluorine and trifluoromethyl substituents make it an exceptionally valuable building block. The ability to readily convert this aldehyde into a diverse array of amine and alkene-containing structures provides medicinal chemists with a powerful tool for the rapid exploration of chemical space and the optimization of lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile and highly functionalized synthons like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

- 1. 5-(Trifluoromethyl)-2-pyridinemethanamine synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciepub.com [sciepub.com]

- 12. mdpi.com [mdpi.com]

- 13. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde as a Core Scaffold in Modern Agrochemicals

A Technical Guide for Discovery and Development Professionals

Abstract

The relentless evolution of resistance in agricultural pests, coupled with increasing regulatory scrutiny, necessitates a continuous pipeline of novel active ingredients with improved efficacy, safety, and environmental profiles. Within this landscape, fluorinated organic compounds, particularly those incorporating the trifluoromethylpyridine (TFMP) moiety, have become a cornerstone of modern agrochemical design.[1][2][3] This technical guide explores the untapped potential of a specific, highly functionalized building block: 3-Fluoro-5-(trifluoromethyl)picolinaldehyde . While direct biological data on this compound is nascent, this paper will establish a robust scientific rationale for its application in agrochemical discovery. By analyzing its constituent functional groups, drawing parallels to established agrochemicals, and proposing a clear research and development workflow, we will illuminate its promise as a versatile scaffold for a new generation of insecticides, fungicides, and herbicides.

The Strategic Advantage of Fluorine in Agrochemical Design

The incorporation of fluorine and trifluoromethyl (-CF3) groups into bioactive molecules is a proven strategy for enhancing performance.[4][5] The unique physicochemical properties imparted by these moieties can profoundly influence a compound's efficacy and behavior.[4][6]

-

Enhanced Bioavailability and Lipophilicity: The trifluoromethyl group significantly increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids.[7] This property is critical for agrochemicals as it can facilitate penetration through the waxy cuticles of plants or the exoskeletons of insects, leading to improved uptake and bioavailability.

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the -CF3 group highly resistant to metabolic degradation by enzymes within the target pest or in the environment.[7] This leads to longer half-lives and prolonged bioactivity, potentially reducing the frequency of application.

-

Modulation of Electronic Properties: The trifluoromethyl group is a powerful electron-withdrawing substituent.[2][7] This electronic influence can alter the acidity (pKa) and dipole moment of the parent molecule, which in turn can lead to stronger, more specific binding interactions with the target protein or enzyme, enhancing potency and selectivity.[7]

The trifluoromethylpyridine (TFMP) fragment, in particular, has been successfully integrated into a wide array of commercial pesticides, demonstrating its value in creating effective insecticides, fungicides, and herbicides.[1][2][3][8]

| Property Enhanced | Mechanism | Implication in Agrochemicals |

| Lipophilicity | High fat solubility of the -CF3 group.[7] | Improved penetration of plant and insect barriers. |

| Metabolic Stability | Strength of the C-F bond resists enzymatic cleavage.[7] | Longer persistence and duration of action. |

| Binding Affinity | Electron-withdrawing nature alters molecular electronics.[2][7] | Increased potency and specificity for the target site. |

Deconstructing this compound: A Scaffold Primed for Bioactivity

The title compound, with CAS Number 1227499-98-0, presents a unique combination of functional groups on a pyridine ring, each contributing to its potential as an agrochemical precursor.[9]

-

The Trifluoromethylpyridine Core: As established, this is a privileged scaffold in agrochemistry, associated with high levels of biological activity.[1][2][3] Its presence immediately suggests that derivatives of this molecule could exhibit potent pesticidal properties.

-

3-Fluoro Substitution: The additional fluorine atom at the 3-position further modulates the electronic properties of the pyridine ring. This can fine-tune the molecule's binding characteristics and metabolic stability. The synthesis of 3-fluoropyridines is an area of active research, highlighting their importance in medicinal and agrochemical chemistry.[10]

-

The Picolinaldehyde Handle: The aldehyde group at the 2-position is a versatile chemical handle. It is reactive and can be readily transformed into a vast array of other functional groups (e.g., amines, alcohols, carboxylic acids, imines, oximes), making it an ideal starting point for the creation of large chemical libraries for screening. This allows for extensive Structure-Activity Relationship (SAR) studies to optimize bioactivity.

Hypothesized Applications and Modes of Action

By examining existing agrochemicals that share structural motifs with this compound, we can hypothesize several potential applications.

Potential as an Insecticide

Many modern insecticides feature a trifluoromethylpyridine core. The neonicotinoids and ryanodine receptor modulators are two major classes where this scaffold is prevalent.[11][12]

-

Hypothesized Mode of Action (A): Nicotinic Acetylcholine Receptor (nAChR) Modulation: Neonicotinoids act by binding to nAChR in the insect's central nervous system, causing continuous nerve stimulation, paralysis, and death.[11] The trifluoromethylpyridine moiety can mimic the binding of acetylcholine. The aldehyde group could be derivatized into structures that enhance this binding.

-

Hypothesized Mode of Action (B): Ryanodine Receptor Modulation: Diamide insecticides (e.g., Chlorantraniliprole) containing related heterocyclic cores work by activating ryanodine receptors, leading to uncontrolled calcium release in muscle cells and paralysis.[11] The specific stereoelectronic profile of our core molecule could be elaborated to target this receptor class.

Potential as a Fungicide

Pyridine-based compounds have demonstrated significant antifungal activity against a range of plant pathogens.[13][14][15][16] A prominent mode of action for pyridine carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH).[14]

-

Hypothesized Mode of Action: SDHI Fungicide: Succinate Dehydrogenase Inhibitors (SDHIs) disrupt the fungal mitochondrial respiratory chain, halting energy production.[11] The aldehyde of this compound can be readily oxidized to a carboxylic acid and then converted to a variety of amides. These resulting picolinamide structures are analogous to known SDHI fungicides like boscalid and could exhibit potent activity against pathogens such as Botrytis cinerea.[14] Research has also identified picolinamide scaffolds as inhibitors of the lipid transfer protein Sec14p in fungi, presenting another potential target.[17]

Potential as a Herbicide

Pyridine derivatives are a well-established class of herbicides.[18][19][20] The herbicide fluazifop-butyl, for instance, was one of the first to incorporate a trifluoromethylpyridine derivative.[8] These compounds often act by inhibiting key plant enzymes.

-

Hypothesized Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors are a class of herbicides that block chlorophyll and heme synthesis in plants, leading to rapid cell death.[21] Certain pyridine derivatives have shown activity against this target.[22] The unique electronic and steric profile of our scaffold could be optimized through derivatization to effectively bind and inhibit plant PPO.

Proposed Research & Development Workflow

To validate the potential of this compound, a structured R&D program is proposed. This workflow is designed to systematically explore its potential across different agrochemical applications.

Step 1: Library Synthesis

The initial step involves leveraging the aldehyde functional group to create a diverse library of derivatives. This is crucial for exploring the Structure-Activity Relationship (SAR).

-

Reductive Amination: Reaction with a wide range of primary and secondary amines to produce a library of secondary and tertiary amines.

-

Wittig Reaction and Related Olefinations: To create derivatives with various carbon-carbon double bonds.

-

Oxidation and Amidation: Oxidation of the aldehyde to a carboxylic acid, followed by coupling with a diverse set of amines to generate a picolinamide library, which is particularly promising for fungicidal activity.

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic structures.

Step 2: Biological Screening Cascade

The synthesized libraries will be subjected to a tiered screening process to identify promising lead compounds.

-

Primary High-Throughput Screening (HTS): Each library will be screened at a single high concentration (e.g., 100 µM) against a panel of relevant targets.

-

Insecticidal: Key insect pests such as aphids (Myzus persicae), caterpillars (Spodoptera littoralis), and beetles (Diabrotica balteata).[1]

-

Fungicidal: Important plant pathogens like gray mold (Botrytis cinerea), wheat leaf rust (Puccinia triticina), and rice blast (Magnaporthe oryzae).

-

Herbicidal: Representative monocot and dicot weeds, such as barnyard grass (Echinochloa crus-galli) and common purslane (Portulaca oleracea).

-

-

Dose-Response Studies: "Hits" from the primary screen will be advanced to determine their potency (EC50/LC50 values) through multi-point concentration assays.

-

Spectrum of Activity and Selectivity: Promising candidates will be tested against a broader panel of pests, pathogens, and crop species to determine their spectrum of control and, crucially, their crop safety profile.

-

Mode of Action (MoA) Studies: Biochemical and physiological assays will be employed to elucidate the specific biological target of the most promising lead compounds, confirming the initial hypotheses. For example, this could involve assays with isolated enzymes like acetylcholinesterase, SDH, or PPO, or electrophysiological studies on insect neurons.[23][24]

Conclusion and Future Outlook

This compound stands as a molecule of significant strategic interest for the agrochemical industry. Its structure combines the proven bioactivity of the trifluoromethylpyridine core with a highly versatile aldehyde functional group, providing an ideal entry point for the synthesis of diverse and novel chemical entities. The logical parallels to existing high-performance insecticides, fungicides, and herbicides provide a strong, scientifically-grounded basis for initiating discovery programs centered on this scaffold. By pursuing a systematic workflow of library synthesis and tiered biological screening, there is a high probability of uncovering new active ingredients with desirable efficacy, selectivity, and resistance-breaking properties. This molecule represents not just a single compound, but a gateway to a new landscape of potential crop protection solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 7. benchchem.com [benchchem.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. 1227499-98-0|this compound|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agroorbit.com [agroorbit.com]

- 12. cales.arizona.edu [cales.arizona.edu]

- 13. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempanda.com [chempanda.com]

- 16. researchgate.net [researchgate.net]

- 17. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. CA1218065A - Herbicidal pyridine compounds - Google Patents [patents.google.com]

- 21. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epa.gov [epa.gov]

- 24. irac-online.org [irac-online.org]

A Technical Guide to the Stability and Storage of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Heterocyclic Aldehydes in Drug Discovery

3-Fluoro-5-(trifluoromethyl)picolinaldehyde is a key building block in medicinal chemistry, valued for its unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the pyridine ring. These groups can enhance metabolic stability and binding affinity, making this reagent a valuable starting point for the synthesis of novel therapeutic agents.[1][2][3] However, the very features that make this molecule attractive also contribute to its potential instability. The aldehyde functional group is inherently reactive, and its position on an electron-deficient pyridine ring presents specific challenges for storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers field-proven protocols to ensure its integrity from receipt to reaction.

Understanding the Inherent Reactivity and Stability Profile

The stability of this compound is governed by the interplay of its functional groups: the aldehyde, the fluorinated pyridine ring, and the trifluoromethyl group. While specific degradation pathways for this exact molecule are not extensively published, we can infer its reactivity based on well-established chemical principles and data from closely related analogues.

Key Factors Influencing Stability:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. This is the most common degradation pathway for aldehydes.

-

Moisture/Hydration: Aldehydes can react with water to form hydrates. While this process is often reversible, the presence of moisture can facilitate other degradation pathways or affect reaction stoichiometry if not accounted for.

-

Light Sensitivity: Aromatic aldehydes can be sensitive to light, which can promote oxidation or other side reactions. While specific photostability data is unavailable, it is a common precaution for this class of compounds.

-

Temperature: Elevated temperatures will increase the rate of all degradation processes. Conversely, excessively low temperatures could lead to solidification, which may not be ideal depending on the intended use and may require careful thawing procedures.

-

Incompatible Materials: As a reactive aldehyde, this compound should be considered incompatible with strong oxidizing agents, strong bases (which can catalyze aldol-type reactions), and strong acids.[4]

The trifluoromethyl group and the fluorine atom generally enhance the chemical stability of the pyridine ring itself, but the electron-withdrawing nature of these substituents can increase the electrophilicity of the aldehyde carbon, potentially influencing its reactivity with nucleophiles.

Recommended Storage and Handling Protocols

Based on supplier recommendations for analogous compounds and general best practices for reactive aldehydes, the following protocols are advised to maximize the shelf-life and ensure the purity of this compound.

Long-Term Storage (Months to Years)

For long-term storage, the primary goal is to mitigate oxidation and exposure to moisture.

-

Temperature: A temperature of -20°C is recommended for long-term storage.[5] This significantly slows down potential degradation reactions.

-

Atmosphere: The compound should be stored under a dry, inert atmosphere , such as argon or nitrogen.[5][6] This is the most critical factor in preventing oxidation.

-

Container: Use a tightly sealed, amber glass vial or a vial wrapped in aluminum foil to protect from light. The container should have a secure cap with a chemically resistant liner (e.g., PTFE).

Short-Term Storage (Days to Weeks)

For material that is in active use, the storage conditions can be less stringent but should still prioritize protection from the atmosphere.

-

Temperature: Storage at 2-8°C is acceptable for short-term use.[6] This allows for easier access without the need for lengthy thawing periods.

-

Atmosphere: After each use, the vial should be flushed with an inert gas before re-sealing.

-

Container: The same light-protective and tightly sealed container as for long-term storage should be used.

| Parameter | Short-Term Storage (Active Use) | Long-Term Storage (Stock) | Rationale |

| Temperature | 2-8°C[6] | -20°C[5] | Minimizes degradation rates while allowing for convenient access. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[5][6] | Inert Gas (Argon or Nitrogen)[5][6] | Prevents oxidation of the aldehyde functional group. |

| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Protects from moisture and light-induced degradation. |

| Handling | In a fume hood, flush with inert gas after use | Minimize freeze-thaw cycles | Maintains an inert environment and prevents moisture ingress. |

Safe Handling Procedures

Given the hazard profile of similar compounds, which includes being harmful if swallowed or inhaled, and causing skin and eye irritation, appropriate safety measures are mandatory.[6][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[8][9]

-

Dispensing: For solid or semi-solid forms, use a clean spatula. For liquids, use a clean, dry syringe or pipette. If the compound is stored under an inert atmosphere, use techniques that maintain this environment, such as a Schlenk line or a glove box.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper waste disposal.[4] Avoid flushing down the drain.

Experimental Protocol: Stability Assessment

To ensure the quality of this compound, particularly if it has been stored for an extended period or if there are concerns about its handling history, a stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Objective: To determine the purity of the compound and identify the presence of major degradation products (e.g., the corresponding carboxylic acid).

Methodology:

-

Standard Preparation:

-

Carefully prepare a stock solution of the compound (if a new, reliable batch is available) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of calibration standards.

-

-

Sample Preparation:

-

Prepare a solution of the test sample in the same solvent and at the same concentration as the primary stock solution.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Run the calibration standards to establish a calibration curve.

-

Run the test sample.

-

Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

-